molecular formula C9H8O B157712 4-Vinylbenzaldehyde CAS No. 1791-26-0

4-Vinylbenzaldehyde

Cat. No. B157712
CAS RN: 1791-26-0
M. Wt: 132.16 g/mol
InChI Key: QBFNGLBSVFKILI-UHFFFAOYSA-N
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Patent
US09115063B2

Procedure details

A solution of 17.06 mL (0.220 moles) of anhydrous N,N′-dimethylformamide in 100 mL of anhydrous tetrahydrofuran was cannula transferred into the 125 mL addition funnel and then added dropwise over a period of 1 hour to the previously prepared solution of p-vinylphenylmagnesium chloride (0.199 moles). The temperature was maintained at 20° C. during the addition (higher temperatures resulted in polymer formation and lower yields). The reaction mixture was stirred for 2 hours and then allowed to remain overnight under a nitrogen atmosphere. The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution causing an initial exotherm (up to 45° C.) and then the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides). The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes and the resultant clarified two phase mixture poured into a 500 mL separating funnel and the organic layer partitioned and collected. The remaining aqueous layer was extracted twice with 100 mL of Et2O; the organic extracts were then combined and dried over anhydrous MgSO4. The drying mixture was filtered and the collected solid washed with 2×50 mL portions of Et2O. The filtrate and washings were combined and the solvent was stripped off in vacuo using a rotary evaporator and the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions coming over: Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid). Fraction 1 was discarded and fraction 2 retained and a yield taken. Yield: 18.325 g (70%, very pale yellow liquid). 1H NMR (CDCl3) δ 5.46 (d, 1H, ═C—H), 5.93 (d, 1H, ═C—H), 6.79 (dd, 1H, ═C—H), 7.57 (d, 2H, ArH), 7.86 (d, 2H, ArH), 10.01 (s, 1H, —CH═O).
Quantity
17.06 mL
Type
reactant
Reaction Step One
Name
p-vinylphenylmagnesium chloride
Quantity
0.199 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Mg]Cl)=[CH:10][CH:9]=1)=[CH2:7]>O1CCCC1>[CH:4]([C:11]1[CH:12]=[CH:13][C:8]([CH:6]=[CH2:7])=[CH:9][CH:10]=1)=[O:5]

Inputs

Step One
Name
Quantity
17.06 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
p-vinylphenylmagnesium chloride
Quantity
0.199 mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)[Mg]Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
transferred into the 125 mL addition funnel
WAIT
Type
WAIT
Details
to remain overnight under a nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
up to 45° C.
CUSTOM
Type
CUSTOM
Details
the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides)
WAIT
Type
WAIT
Details
The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
poured into a 500 mL
CUSTOM
Type
CUSTOM
Details
separating funnel
CUSTOM
Type
CUSTOM
Details
the organic layer partitioned
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous layer was extracted twice with 100 mL of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The drying mixture was filtered
WASH
Type
WASH
Details
the collected solid washed with 2×50 mL portions of Et2O
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions
CUSTOM
Type
CUSTOM
Details
Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)C1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.